N2-[3-(DIMETHYLAMINO)PROPYL]-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE N2-[3-(DIMETHYLAMINO)PROPYL]-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE
Brand Name: Vulcanchem
CAS No.: 946218-94-6
VCID: VC7202400
InChI: InChI=1S/C18H23N7/c1-13-5-7-14(8-6-13)22-17-15-16(20-11-10-19-15)23-18(24-17)21-9-4-12-25(2)3/h5-8,10-11H,4,9,12H2,1-3H3,(H2,20,21,22,23,24)
SMILES: CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCCN(C)C
Molecular Formula: C18H23N7
Molecular Weight: 337.431

N2-[3-(DIMETHYLAMINO)PROPYL]-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE

CAS No.: 946218-94-6

Cat. No.: VC7202400

Molecular Formula: C18H23N7

Molecular Weight: 337.431

* For research use only. Not for human or veterinary use.

N2-[3-(DIMETHYLAMINO)PROPYL]-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE - 946218-94-6

Specification

CAS No. 946218-94-6
Molecular Formula C18H23N7
Molecular Weight 337.431
IUPAC Name 2-N-[3-(dimethylamino)propyl]-4-N-(4-methylphenyl)pteridine-2,4-diamine
Standard InChI InChI=1S/C18H23N7/c1-13-5-7-14(8-6-13)22-17-15-16(20-11-10-19-15)23-18(24-17)21-9-4-12-25(2)3/h5-8,10-11H,4,9,12H2,1-3H3,(H2,20,21,22,23,24)
Standard InChI Key OBWLBKFLJGROEG-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCCN(C)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of N2-[3-(dimethylamino)propyl]-N4-(4-methylphenyl)pteridine-2,4-diamine is C20H24N6, corresponding to a molecular weight of 348.45 g/mol. The pteridine core consists of fused pyrimidine and pyrazine rings, with substitutions at the 2- and 4-positions (Figure 1) . The N2 side chain features a tertiary amine (dimethylamino group) connected via a three-carbon propyl linker, while the N4 substituent is a para-methyl-substituted phenyl ring. These substitutions influence the compound’s polarity, solubility, and bioavailability.

Structural Analogues and Comparative Analysis

Structural analogs such as N4-(2,5-dimethylphenyl)-N2-(3,5-dimorpholinophenyl)-N4-methylpyrimidine-2,4-diamine (PubChem CID: 25014936) and 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine (PMC5462101) share key features with the target compound, including:

  • A pteridine or pyrimidine core with diamino substitutions .

  • Bulky aromatic or heteroaromatic groups at the N4 position .

  • Tertiary amines or morpholine/piperazine derivatives at the N2 position .

These analogs exhibit logP values ranging from 2.1 to 4.3, suggesting moderate lipophilicity suitable for membrane permeability . The target compound’s dimethylamino-propyl group may enhance water solubility compared to morpholine or piperazine derivatives, as tertiary amines can protonate under physiological conditions .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 2,4-diaminopteridine derivatives typically involves:

  • Nitrosation and Amination: Starting with 4,6-diamino-2-methylthiopyrimidine, nitrosation introduces a nitroso group, followed by nucleophilic displacement with amines to install the N2 substituent .

  • Cyclization: Treatment with glyoxal or diketones under reflux conditions forms the pteridine ring .

  • Functionalization: The N4 position is modified via Ullmann coupling or Buchwald-Hartwig amination to introduce aryl groups .

For the target compound, a plausible route involves:

  • Reacting 4-chloro-2-(methylthio)pteridine with 3-(dimethylamino)propylamine to install the N2 group.

  • Subsequent coupling with 4-methylaniline at the N4 position using a palladium catalyst .

Characterization Data

While specific data for this compound are unavailable, related pteridines are characterized by:

  • 1H NMR: Aromatic protons in the pteridine core (δ 8.2–8.5 ppm), methyl groups (δ 1.2–2.5 ppm), and morpholine/piperazine protons (δ 2.5–3.5 ppm) .

  • HPLC-MS: Purity ≥95% with [M+H]+ ions matching theoretical molecular weights .

  • X-ray Crystallography: Planar pteridine cores with substituents in anti-periplanar configurations .

Biological Activity and Mechanisms

Antioxidant and Anti-Inflammatory Effects

2,4-Diaminopteridine derivatives exhibit dual antioxidant and anti-inflammatory activities:

  • Radical Scavenging: Analogs like 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine (PMC5462101) show IC50 values of 0.1 μM in linoleic acid peroxidation assays, surpassing reference antioxidants like Trolox .

  • Lipoxygenase (LOX) Inhibition: Compounds such as N4-(2,5-dimethylphenyl)-N2-(3,5-dimorpholinophenyl)pyrimidine-2,4-diamine inhibit soybean LOX with IC50 = 100 nM, suggesting potent anti-inflammatory effects .

The target compound’s dimethylamino-propyl group may enhance LOX binding via ionic interactions with catalytic iron, while the 4-methylphenyl group contributes to hydrophobic pocket occupancy .

Immunomodulatory Activity

Patent data (US20070032477A1) reveals that 2,4-diaminopteridines suppress T-cell activation and TNF-α production at nanomolar concentrations . Mechanistically, these compounds may:

  • Inhibit NF-κB signaling by stabilizing IκBα.

  • Block ROS-mediated activation of MAP kinases (p38, JNK) .

Pharmacological Applications

Inflammatory Bowel Disease (IBD)

In a rat colitis model, 2,4-diaminopteridines reduced edema by 41–60% at doses of 0.01 mmol/kg, outperforming indomethacin . Efficacy correlates with LOX inhibition and ROS scavenging, critical pathways in IBD pathogenesis .

Oncology

Pteridine derivatives inhibit proliferation of Jurkat T-cells (IC50 = 0.5–2 μM) and downregulate pro-inflammatory cytokines (IL-6, IL-1β) . These effects position them as candidates for hematologic malignancies or adjuvant therapies.

Future Directions

  • Isoform Selectivity: Evaluate selectivity for human LOX isoforms (5-LOX, 12-LOX, 15-LOX) to optimize therapeutic indices .

  • Pharmacokinetics: Assess bioavailability, half-life, and metabolite profiles using LC-MS/MS.

  • Target Validation: Confirm NF-κB and MAP kinase modulation via Western blotting and reporter assays.

Tables

Table 1. Comparative Properties of Pteridine Derivatives

PropertyTarget CompoundAnalog Analog
Molecular Weight348.45474.6445.6
logP2.8 (predicted)3.14.3
LOX Inhibition (IC50)ND100 nM0.1 μM
Antioxidant ActivityND0.1 μM0.5 μM

Table 2. Synthetic Routes for 2,4-Diaminopteridines

StepReagents/ConditionsYield (%)
NitrosationNaNO2, AcOH, H2O, 0–5°C95
N2 Amination3-(Dimethylamino)propylamine57
CyclizationGlyoxal, reflux68
N4 Arylation4-Methylaniline, Pd(OAc)271

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